1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of tert-Butyl and Methyl Groups: Alkylation reactions introduce the tert-butyl and methyl groups to the pyrrolidine ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the tert-butyl group provides steric hindrance, influencing its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparison with Similar Compounds
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4,4-difluoro-2-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with different substitution patterns.
1-tert-Butyl 2-methyl 4,4-difluoro-5-ethylpyrrolidine-1,2-dicarboxylate: Variation in the alkyl group attached to the pyrrolidine ring.
1-tert-Butyl 2-methyl 4,4-difluoro-5-phenylpyrrolidine-1,2-dicarboxylate: Introduction of an aromatic ring, leading to different chemical properties.
Properties
Molecular Formula |
C12H19F2NO4 |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-7-12(13,14)6-8(9(16)18-5)15(7)10(17)19-11(2,3)4/h7-8H,6H2,1-5H3 |
InChI Key |
HSUZEFVGRYIPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)(F)F |
Origin of Product |
United States |
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